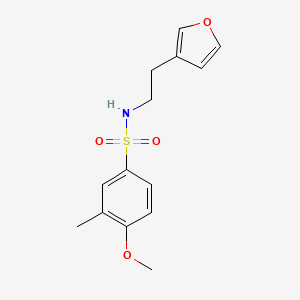

N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-11-9-13(3-4-14(11)18-2)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNNQNOZTLKKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=COC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring, an ethyl group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of 265.33 g/mol. The presence of the sulfonamide group is particularly noteworthy as it is known for its ability to inhibit various enzymes, which is critical for its biological activity.

The biological activity of N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide primarily stems from its ability to mimic natural substrates, allowing it to competitively inhibit specific enzymes. This inhibition can disrupt crucial biochemical pathways, leading to therapeutic effects such as antimicrobial and anticancer activities. The furan ring also contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with furan rings often exhibit antimicrobial properties. The sulfonamide group enhances this activity by inhibiting bacterial folate synthesis, which is essential for bacterial growth. In vitro studies have shown that similar sulfonamide compounds can effectively combat various bacterial strains.

Anticancer Activity

The anticancer potential of N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide has been highlighted in several studies. The compound's ability to interfere with cell signaling pathways and induce apoptosis in cancer cells has been documented. For instance, compounds with similar structures have demonstrated efficacy against breast and colon cancer cell lines, suggesting that this compound may possess comparable effects.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that the tested compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Activity Assessment : In a cell viability assay involving human cancer cell lines (e.g., MCF-7 for breast cancer), N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide showed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(furan-3-yl)ethyl)benzenesulfonamide | Lacks methoxy group | Moderate antimicrobial activity |

| N-(furan-3-yl)benzene sulfonamide | Contains only one aromatic ring | Lower anticancer activity |

| 4-Methoxy-N-(2-(furan-3-yl)ethyl)aniline | Contains an amine instead of sulfonamide | Potentially different mechanisms |

This comparison illustrates how the specific combination of functional groups in N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide may enhance its therapeutic potential compared to simpler analogs.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N-(2-(Furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide (Target) | C₁₄H₁₇NO₄S* | ~307.37 | 4-methoxy, 3-methyl, 2-(furan-3-yl)ethyl |

| 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide | C₁₆H₁₅N₃O₄S₂ | 377.44 | 4-methyl, oxazole, sulfamoyl |

| 3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide | C₁₇H₁₆ClNO₅S₂ | 413.90 | 3-chloro, 4-methoxy, thiophene, hydroxyl |

| N-2-(2-Furyl)-2-(chlorobenzyloxyimino)ethyl ciprofloxacin derivatives | Varies | ~400–450 | Ciprofloxacin core, furyl-chlorobenzyloxyimino side chain |

*Estimated based on structural analysis.

- Target Compound: The methoxy group enhances solubility via polarity, while the methyl group may increase lipophilicity.

- Chloro-Thiophene Derivative (C₁₇H₁₆ClNO₅S₂): The chlorine atom and thiophene increase molecular weight and electron-withdrawing effects, which may influence receptor binding .

Research Findings and Implications

Substituent-Driven Activity :

- Methoxy and methyl groups in the target compound likely balance solubility and membrane permeability, critical for bioavailability.

- Furan and thiophene moieties in analogs correlate with π-π interactions in cytotoxic or antimicrobial contexts .

Structural Optimization: The oxazole derivative’s higher molecular weight (377.44 g/mol) vs. the target’s ~307.37 g/mol suggests that bulky substituents may hinder diffusion but improve target specificity .

Unanswered Questions :

- The target compound’s exact biological profile remains uncharacterized. Comparative studies with the oxazole and thiophene derivatives are needed to clarify substituent-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.